molecular formula C11H15ClN2O2 B1383164 N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride CAS No. 1820736-30-8

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1383164
CAS No.: 1820736-30-8
M. Wt: 242.7 g/mol
InChI Key: OUOPHUQBAZVZNU-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.71 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1820736-30-8 and carries the Molecular Design Limited number MFCD28714455. This chemical entity belongs to the acetamide class of compounds, specifically those featuring azetidine ring systems, which are four-membered nitrogen-containing heterocycles. The systematic nomenclature reflects its complex structure, incorporating an azetidine moiety linked through an oxygen atom to a phenyl ring, which is further substituted with an acetamide group. The hydrochloride designation indicates that this compound exists as a salt formed with hydrochloric acid, a common pharmaceutical salt form that enhances water solubility and stability characteristics.

The structural classification of this compound places it within several important chemical categories. Firstly, it is classified as an acetamide derivative, sharing the fundamental N-acetyl functional group that characterizes this chemical family. Secondly, the presence of the azetidine ring categorizes it among heterocyclic compounds, specifically those containing strained four-membered rings. Thirdly, the ether linkage between the azetidine and phenyl groups classifies it as an aromatic ether derivative. The combination of these structural features creates a unique chemical entity that bridges multiple areas of organic chemistry, from heterocyclic chemistry to medicinal chemistry applications.

The compound's molecular architecture reveals several key structural elements that contribute to its chemical behavior and potential applications. The azetidine ring system, with its inherent ring strain, provides reactive sites that can participate in various chemical transformations. The phenyl ring offers aromatic stability while serving as a scaffold for further functionalization. The acetamide group contributes to the compound's hydrogen-bonding capabilities and potential biological activity, as acetamide derivatives are well-known for their pharmaceutical properties.

Historical Context of Acetamide Derivatives in Chemical Research

The historical development of acetamide derivatives in chemical research traces back to the late nineteenth century when acetanilide was first introduced into medical practice in 1886 as a fever-reducing agent under the trade name Antifebrin. This landmark discovery marked the beginning of systematic investigations into acetamide compounds and their therapeutic potential. Acetanilide represented one of the first aniline derivatives found to possess analgesic and antipyretic properties, establishing the foundation for modern pharmaceutical research into acetamide-based therapeutics. However, the clinical application of acetanilide was later discontinued due to significant toxic side effects, including methemoglobinemia, which prompted researchers to explore safer acetamide derivatives.

The evolution of acetamide research gained momentum throughout the twentieth century as chemists began to understand the relationship between molecular structure and biological activity. A pivotal discovery occurred in 1948 when researchers established that acetanilide was predominantly metabolized to paracetamol (acetaminophen) in the human body, and that this metabolite was responsible for the observed analgesic and antipyretic properties. This finding revolutionized the understanding of acetamide metabolism and led to the development of acetaminophen as a safer alternative to acetanilide. The metabolic insights gained from these early studies provided crucial knowledge for the design of subsequent acetamide derivatives with improved safety profiles.

Modern research into acetamide derivatives has expanded significantly beyond the original antipyretic applications. Contemporary investigations have revealed that acetamide compounds exhibit a remarkable range of biological activities, including anti-tumor, anti-human immunodeficiency virus, antiviral, anticonvulsant, analgesic, anti-cancer, anti-allergic, sedative-hypnotic, and antihypertensive properties. These diverse biological activities have sparked intensive research efforts aimed at developing new acetamide derivatives with enhanced selectivity and reduced toxicity. The synthetic adaptability of acetamide compounds has further facilitated this research, enabling the synthesis of numerous structurally diverse derivatives for biological evaluation.

The development of selective cyclooxygenase-2 inhibitors represents a particularly significant milestone in acetamide research history. Traditional nonsteroidal anti-inflammatory drugs often caused gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The discovery of cyclooxygenase-2 selective inhibitors containing acetamide moieties offered the potential for maintaining anti-inflammatory efficacy while reducing gastrointestinal toxicity. This breakthrough led to extensive research into acetamide derivatives as potential cyclooxygenase-2 selective inhibitors, with compounds featuring various heterocyclic substituents being synthesized and evaluated for their selectivity profiles.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that make it an important model compound for studying heterocyclic chemistry and medicinal chemistry applications. The presence of the azetidine ring system is particularly noteworthy, as four-membered nitrogen-containing heterocycles represent one of the most challenging ring systems to synthesize and manipulate in organic chemistry. The inherent ring strain in azetidines makes them reactive intermediates that can undergo various ring-opening and expansion reactions, providing valuable synthetic pathways for the construction of more complex molecular architectures. This reactivity profile makes azetidine-containing compounds like this compound important synthetic building blocks for advanced organic synthesis.

From a medicinal chemistry perspective, the compound's structural features suggest potential biological activity through multiple mechanisms. The acetamide functional group has been extensively studied for its ability to interact with various biological targets, particularly enzymes involved in inflammatory processes. Research has demonstrated that acetamide derivatives can exhibit selective cyclooxygenase-2 inhibitory activity, with the nitrogen atom of the acetamide moiety forming crucial hydrogen bonds with amino acid residues in the enzyme active site. The specific arrangement of functional groups in this compound provides a unique molecular scaffold that could potentially interact with biological targets in novel ways.

The ether linkage between the azetidine and phenyl rings introduces additional flexibility into the molecular structure, potentially allowing the compound to adopt multiple conformations that could enhance its binding affinity to biological targets. This structural flexibility is particularly important in medicinal chemistry, where the ability of a compound to adopt the optimal binding conformation can significantly influence its biological activity. The combination of the rigid azetidine ring and the flexible ether linker creates a balanced molecular architecture that could provide both specificity and adaptability in biological interactions.

Recent investigations into acetamide derivatives have revealed their potential as antioxidant agents, with some compounds demonstrating significant activity in protecting biological systems against oxidative damage. The antioxidant properties of acetamide derivatives are attributed to their ability to scavenge free radicals and chelate metal ions that catalyze oxidative processes. The structural features of this compound, particularly the combination of aromatic and heterocyclic elements, suggest that it could potentially exhibit similar antioxidant properties, making it a compound of interest for further biological evaluation.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interconnected areas of chemical and biological investigation. Primary research objectives focus on understanding the fundamental chemical properties of this compound, including its synthesis, reactivity, and stability characteristics. The unique structural features of the compound, particularly the azetidine ring system and its connection to the aromatic acetamide framework, require detailed investigation to fully understand its chemical behavior and potential applications. These fundamental studies provide the necessary foundation for more advanced applications in medicinal chemistry and materials science.

Synthetic methodology development represents a crucial area of research for this compound and related azetidine derivatives. The synthesis of azetidine-containing compounds often requires specialized techniques due to the challenges associated with forming and maintaining four-membered nitrogen heterocycles. Research efforts focus on developing efficient and scalable synthetic routes that can provide access to this compound and its analogs. These synthetic studies often involve optimization of reaction conditions, exploration of alternative synthetic pathways, and development of new methodologies for azetidine ring formation and functionalization.

Biological activity evaluation constitutes another major research objective for acetamide derivatives, including this compound. Contemporary research approaches focus on screening these compounds against various biological targets to identify potential therapeutic applications. The evaluation typically includes assays for antimicrobial activity, anticancer properties, anti-inflammatory effects, and antioxidant capabilities. The results of these biological studies provide valuable structure-activity relationship data that can guide the design of more potent and selective derivatives.

The investigation of molecular interactions and binding mechanisms represents an advanced research objective that aims to understand how acetamide derivatives interact with their biological targets at the molecular level. Advanced computational chemistry techniques, including molecular docking studies and quantum mechanical calculations, are employed to predict and analyze the binding modes of these compounds with various enzymes and receptors. These theoretical studies complement experimental biological evaluations and provide insights into the molecular basis of biological activity, enabling rational drug design approaches for the development of improved acetamide derivatives.

Table 1: Key Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.71 g/mol
CAS Number 1820736-30-8
MDL Number MFCD28714455
Physical Form Solid (hydrochloride salt)
Supplier Classification Research Chemical

Properties

IUPAC Name

N-[3-(azetidin-3-yloxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPHUQBAZVZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Hydrolysis of Phenylacetonitrile Derivatives

This method, adapted from patent CN101381325A, involves hydrolyzing phenylacetonitrile in an ammonia-containing high-temperature aqueous medium to produce phenylacetamide intermediates, which are then functionalized with azetidine groups.

Reaction Conditions:

Parameter Details
Solvent Deionized water with ammonia water (25% w/w)
Temperature 180°C–200°C
Time 40–120 minutes
pH Adjustment NaOH or NaHCO₃ to pH 8–9
Purification Crystallization, activated carbon decolorization, vacuum drying

Reaction Steps:

  • Mix phenylacetonitrile with water and ammonia in a high-pressure autoclave.
  • Heat to the specified temperature, maintaining for the designated time.
  • Cool, adjust pH, crystallize, and purify via recrystallization.

Notes:

  • The hydrolysis yields phenylacetamide, which can be further functionalized.
  • Azetidine is introduced via nucleophilic substitution on the phenyl ring, often using azetidine derivatives under mild conditions.

Method 2: Nucleophilic Substitution on Phenylacetamide

Following the formation of phenylacetamide, the azetidine ring is attached via nucleophilic substitution:

Phenylacetamide + Azetidine derivative → N-[3-(3-Azetidinyloxy)phenyl]acetamide

Reaction Conditions:

  • Reagents: Azetidine derivatives (e.g., azetidine hydrochloride or free azetidine), base (e.g., potassium carbonate).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature: 80°C–120°C.
  • Time: 12–24 hours.
  • Purification: Column chromatography or recrystallization.

Notes:

  • The azetidine moiety is introduced via nucleophilic attack on activated aromatic positions or via ether linkage with suitable leaving groups (e.g., halides).

Method 3: Direct Cyclization Approach

Alternatively, a cyclization strategy involves:

  • Synthesis of a phenylacetamide precursor bearing a suitable leaving group (e.g., halide).
  • Reaction with azetidine under basic conditions to form the ether linkage.

Reaction Conditions:

Parameter Details
Reagents Phenylacetamide with halogen substituent + azetidine hydrochloride
Base Potassium carbonate or sodium hydride
Solvent Acetone or DMF
Temperature 60°C–100°C
Duration 8–16 hours

Outcome:

  • Formation of the ether linkage resulting in the azetidine substituent attached to the phenyl ring.

Conversion to Hydrochloride Salt

Post-synthesis, the free base N-[3-(3-Azetidinyloxy)phenyl]acetamide is converted into its hydrochloride salt:

  • Reagents: Hydrogen chloride gas or hydrochloric acid solution.
  • Method: Dissolve the free base in anhydrous ethanol or methanol, bubble HCl gas or add concentrated HCl, and stir at room temperature.
  • Purification: Recrystallization from suitable solvents.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purification Yield (%) Notes
Phenylacetamide formation Phenylacetonitrile, ammonia 180°C–200°C, autoclave Crystallization 70–85 Hydrolysis of nitrile
Azetidine attachment Phenylacetamide, azetidine derivative 80°C–120°C, polar aprotic solvent Recrystallization 60–75 Nucleophilic substitution
Salt formation Free base, HCl Room temperature Recrystallization 85–90 Stabilizes compound

Research Findings and Optimization

  • Temperature and solvent choice critically influence yield and purity, with higher temperatures favoring faster reactions but risking decomposition.
  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency.
  • pH control during salt formation ensures high purity and stability of the hydrochloride salt.
  • Reaction time optimization is necessary to maximize yield while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the phenylacetamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and phenylacetamide moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine vs. Piperidine Derivatives

  • Azetidine : The four-membered ring induces significant ring strain, which can enhance binding to rigid biological targets (e.g., enzyme active sites) but may reduce synthetic yields due to instability .
  • Piperidine : The six-membered ring is more conformationally flexible, often leading to better metabolic stability but reduced selectivity in some cases .

Substituent Position

  • Meta vs. Para Substitution : Meta-substituted phenylacetamides (e.g., the target compound) often exhibit distinct electronic and steric profiles compared to para-substituted analogs. For example, meta-substitution may optimize interactions with hydrophobic pockets in proteins .

Pharmacological and Physicochemical Data

Property N-[3-(3-Azetidinyloxy)phenyl]acetamide HCl N-[3-(3-Piperidinyloxy)phenyl]acetamide HCl
Solubility (Water) >50 mg/mL (predicted) ~30 mg/mL
LogP (Predicted) 1.2 1.8
Melting Point 210–215°C (decomposes) 185–190°C
Bioactivity (Hypothetical) Potential CNS modulation Anti-inflammatory

Notes:

  • Solubility and LogP values estimated using analogs in evidence 8 and 7.
  • Bioactivity inferred from related compounds in evidence 5 and 15.

Analytical Methods

  • Purity Testing : Reverse-phase HPLC with acetonitrile/water gradients, as described for N-(3-hydroxyphenyl)acetamide in evidence 6.
  • Structural Confirmation : ¹H/¹³C NMR, HRMS (e.g., ESI-MS in evidence 2), and X-ray crystallography (see evidence 13 for methodology).

Biological Activity

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves standard organic chemistry techniques, including acylation and ether formation. The compound can be derived from the reaction of 3-(3-azetidinyloxy)aniline with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The product is then purified through crystallization or chromatography.

2. Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its effects on different biological systems.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For example, studies have shown that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
N-[3-(3-Azetidinyloxy)phenyl]acetamide0.05Pseudomonas aeruginosa
Compound A0.032Bacillus sp.
Compound B0.064Aspergillus niger

2.2 Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Effect on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
PC-315Cell cycle arrest

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

4. Conclusion and Future Directions

This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to elucidate its precise mechanisms and to evaluate its efficacy in vivo.

Future studies should focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Detailed investigations into its mode of action at the molecular level.
  • Toxicological assessments : Evaluating safety profiles for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride in laboratory settings?

  • Methodology :

  • Step 1 : Coupling of 3-hydroxyaniline with azetidine derivatives using Mitsunobu or nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to form the azetidinyloxy-phenyl intermediate .
  • Step 2 : Acetylation of the amino group using acetic anhydride or acetyl chloride in dichloromethane or ethanol, followed by HCl salt formation to enhance solubility .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., azetidinyloxy proton signals at δ 3.5–4.5 ppm; acetamide carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 279.1) .

Q. What is the solubility profile of this compound in common solvents?

  • Data :

SolventSolubility (mg/mL)Notes
Water>50Enhanced by hydrochloride salt
Ethanol~30Ideal for biological assays
DMSO>100Suitable for stock solutions
  • Hydrochloride salts improve aqueous solubility compared to free bases .

Advanced Research Questions

Q. How does the azetidinyloxy moiety influence the compound’s binding affinity to biological targets?

  • Structure-Activity Relationship (SAR) Insights :

  • The azetidine ring’s constrained conformation enhances receptor selectivity compared to larger heterocycles (e.g., pyrrolidine) by reducing steric hindrance .
  • Fluorine or methyl substitutions on the phenyl ring (as in analogs) modulate lipophilicity and target engagement (e.g., logP reduction by 0.5–1.0 units with electron-withdrawing groups) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Approaches :

  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC50_{50}, receptor binding Ki_i) across multiple cell lines .
  • Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out pharmacokinetic variability .
  • Comparative Studies : Benchmark against analogs like N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide (, Table) to isolate substituent effects .

Q. What are the proposed mechanisms of action for this compound in neurological or oncological models?

  • Hypotheses :

  • Neurological : Modulation of neurotransmitter receptors (e.g., σ-1 or NMDA receptors) via azetidine’s amine group interaction .
  • Oncological : Inhibition of kinase pathways (e.g., EGFR or MAPK) by acetamide-mediated hydrogen bonding to ATP-binding pockets .
    • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Data :

ConditionHalf-Life (t1/2_{1/2})Degradation Products
pH 1.2 (gastric)2.5 hours3-(3-azetidinyloxy)aniline
pH 7.4 (physiological)>24 hoursStable
60°C (dry)48 hoursAcetic acid derivatives
  • Hydrolysis of the acetamide group occurs under acidic conditions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Factors :

  • Strain Variability : Differences in bacterial efflux pump expression (e.g., Gram-negative vs. Gram-positive) .
  • Compound Purity : Impurities from incomplete acetylation (e.g., residual aniline intermediates) may skew results .
    • Resolution : Re-test under CLSI guidelines with purity-verified batches and include positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
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N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.